molecular formula C16H13N3O2 B7882181 methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate

methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B7882181
M. Wt: 279.29 g/mol
InChI Key: RUAPOUBCAAXPQB-UHFFFAOYSA-N
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Description

Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to an imidazole ring substituted with a pyridinyl group. This structure combines aromatic and heteroaromatic moieties, which are critical for interactions in pharmaceutical and materials science applications. The methyl ester group enhances lipophilicity, while the pyridinyl-imidazole system may facilitate hydrogen bonding or metal coordination, depending on the application context .

Adapting such methods, the pyridinyl substituent likely requires tailored starting materials to achieve regioselective imidazole formation.

Properties

IUPAC Name

methyl 4-(4-pyridin-3-yl-1H-imidazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)12-6-4-11(5-7-12)14-15(19-10-18-14)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAPOUBCAAXPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde. The pyridine moiety is then introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate

  • Key Differences: Replaces the pyridinyl-imidazole moiety with a methyl-substituted benzimidazole.
  • Synthesis : Synthesized via Na₂S₂O₅-mediated cyclization of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in DMF .

(b) Ethyl 7-Bromo-2,3-Dihydrobenzofuran-2-Carboxylate

  • Key Differences :
    • Features a brominated dihydrobenzofuran core instead of an imidazole-pyridine system.
    • The ethyl ester and bromine substituent increase steric bulk and electrophilicity, respectively, altering reactivity profiles .

Functional Comparisons

Property Methyl 4-[5-(Pyridin-3-yl)-1H-Imidazol-4-yl]Benzoate Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate Ethyl 7-Bromo-2,3-Dihydrobenzofuran-2-Carboxylate
Core Structure Pyridinyl-imidazole + benzoate Benzimidazole + benzoate Brominated dihydrobenzofuran + ethyl ester
Solubility (Predicted) Moderate (pyridine enhances polarity) Low (hydrophobic benzimidazole) Low (bromine and ethyl ester increase hydrophobicity)
Commercial Availability Discontinued (CymitQuimica, 2025) Not specified Discontinued (CymitQuimica, 2025)

Biological Activity

Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate ester linked to an imidazole ring, with a pyridine moiety contributing to its unique biological profile. The molecular formula is C16H13N3O, and its structure can be represented as follows:

Molecular Structure C16H13N3O\text{Molecular Structure }\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety allows for π-π stacking interactions. These interactions may modulate the activity of target proteins, influencing various biochemical pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54912G2/M phase arrest

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineConcentration (pg/mL)Treatment Effect
TNF-alpha150Reduced by 40%
IL-6200Reduced by 30%

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and imidazole rings have been explored to enhance potency and selectivity.

Key Findings:

  • Substituents on the pyridine ring significantly affect cytotoxicity.
  • Introduction of halogen groups increases anti-inflammatory activity.
  • The ester group allows for further functionalization, enhancing overall bioactivity.

Study on Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways.

In Vivo Anti-inflammatory Study

Another study published in Journal of Pharmacology investigated the anti-inflammatory effects in a murine model of arthritis. Mice treated with this compound showed significantly reduced paw swelling and lower levels of inflammatory markers compared to controls.

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